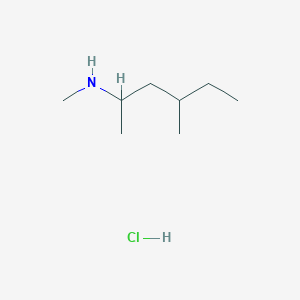
Methyl(4-methylhexan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(4-methylhexan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C8H20ClN. It is known for its stimulant properties and has been used in various applications, including dietary supplements and research chemicals . The compound is a derivative of 4-methylhexan-2-amine and is often found in the form of its hydrochloride salt to enhance its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylhexan-2-yl)amine hydrochloride typically involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime. This intermediate is then reduced via catalytic hydrogenation to yield Methyl(4-methylhexan-2-yl)amine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(4-methylhexan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Applications De Recherche Scientifique
Methyl(4-methylhexan-2-yl)amine hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl(4-methylhexan-2-yl)amine hydrochloride involves its interaction with neurotransmitter transporters, particularly the serotonin transporter. By inhibiting the reuptake of serotonin, the compound increases the levels of this neurotransmitter in the synaptic cleft, leading to enhanced neurotransmission and stimulant effects . The molecular targets and pathways involved include the serotonin transporter and related signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl(4-methylhexan-2-yl)amine hydrochloride is similar to other aliphatic amines such as:
- Tuaminoheptane
- Isometheptene
- 2-methylaminoheptane
- Propylhexedrine
Compared to these compounds, this compound is unique in its specific molecular structure, which imparts distinct pharmacological properties and applications .
Propriétés
Formule moléculaire |
C8H20ClN |
|---|---|
Poids moléculaire |
165.70 g/mol |
Nom IUPAC |
N,4-dimethylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-5-7(2)6-8(3)9-4;/h7-9H,5-6H2,1-4H3;1H |
Clé InChI |
QHDFIVRQQYNBAP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


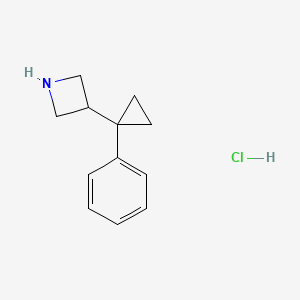

![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)
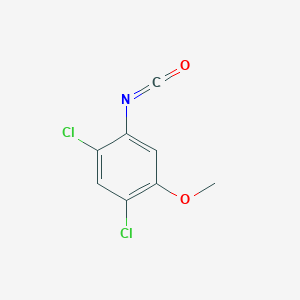

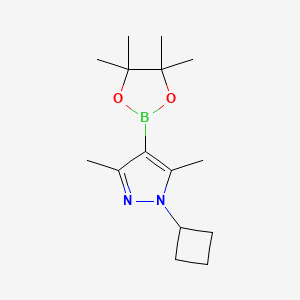
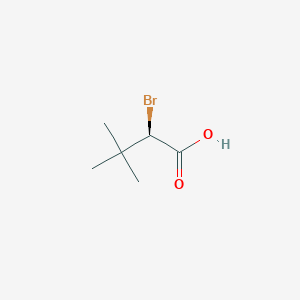


![3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13505571.png)
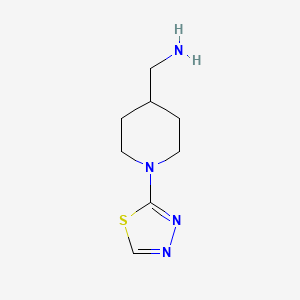
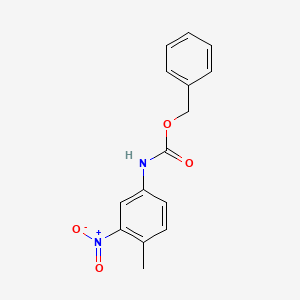
![2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13505595.png)

